N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide
Description
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic small molecule characterized by a morpholine core substituted with 2,6-dimethyl groups, a benzyl moiety, and a propanamide linker attached to a 4-formyl-2-methoxyphenoxy group. This compound exhibits structural complexity due to its hybrid architecture, combining a morpholine ring (known for modulating pharmacokinetic properties) with aromatic and electrophilic formyl groups .
Properties
IUPAC Name |
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-18-14-27(15-19(2)32-18)16-21-6-4-20(5-7-21)13-26-25(29)10-11-31-23-9-8-22(17-28)12-24(23)30-3/h4-9,12,17-19H,10-11,13-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBPDMGIXNHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC(=O)CCOC3=C(C=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6-Dimethylmorpholine
2,6-Dimethylmorpholine is synthesized via cyclization of diethanolamine derivatives. A representative procedure involves:
- Reacting 2,2'-dimethylamino-diethanol with hydrochloric acid under reflux to form the morpholine ring.
- Neutralization with sodium hydroxide and purification via distillation (yield: 78–85%).
Key Reaction :
$$
\text{2,2'-Dimethylamino-diethanol} + \text{HCl} \xrightarrow{\Delta} \text{2,6-Dimethylmorpholine} + \text{H}_2\text{O}
$$
Introduction of the Benzyl Group
The benzyl group is introduced via reductive amination:
- Condensation of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in dichloromethane.
- Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C).
Optimization Note :
- Temperature control (<30°C) prevents over-reduction.
- Yields: 65–72% after column chromatography (ethyl acetate/hexane).
Synthesis of the Propanamide-Phenoxy Fragment
Preparation of 4-Formyl-2-methoxyphenol
4-Hydroxy-3-methoxybenzaldehyde (vanillin) is oxidized to 4-formyl-2-methoxyphenol using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane (yield: 88–92%).
Propanoic Acid Derivative Formation
- Esterification : Reacting 4-formyl-2-methoxyphenol with 3-bromopropanoic acid in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone.
- Hydrolysis : Converting the ester to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (yield: 80–85%).
Reaction Scheme :
$$
\text{4-Formyl-2-methoxyphenol} + \text{BrCH}2\text{CH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{Ester intermediate} \xrightarrow{\text{LiOH}} \text{3-(4-Formyl-2-methoxyphenoxy)propanoic acid}
$$
Amide Bond Formation Strategies
Acid Chloride Method
- Activation : Treating 3-(4-formyl-2-methoxyphenoxy)propanoic acid with thionyl chloride (SOCl$$_2$$) in dichloromethane at 0–5°C.
- Coupling : Reacting the acid chloride with 4-[(2,6-dimethylmorpholin-4-yl)methyl]benzylamine in the presence of triethylamine (TEA).
Conditions :
Coupling Agent-Mediated Synthesis
Using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and hydroxybenzotriazole (HOBt):
- Activation of the carboxylic acid with HATU/HOBt in dimethylformamide (DMF).
- Addition of N,N-diisopropylethylamine (DIPEA) and the amine fragment.
Advantages :
Mixed Anhydride Method
- Formation of a mixed anhydride using ethyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C.
- Reaction with the amine fragment.
Key Data :
Optimization and Process Considerations
Temperature Control
Solvent Selection
| Solvent | Purpose | Efficiency |
|---|---|---|
| Dichloromethane | Acid chloride formation | High |
| DMF | HATU-mediated coupling | Excellent |
| THF | Mixed anhydride synthesis | Moderate |
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
- Recrystallization : Ethanol/water mixtures for final compound crystallization (purity >98%).
Characterization and Analytical Data
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, CDCl$$3$$):
- δ 9.82 (s, 1H, CHO), 7.32–7.25 (m, 4H, aromatic), 3.72 (s, 3H, OCH$$
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Acid Chloride | 70–75 | 94 | Low | Moderate |
| HATU/HOBt | 82–87 | 98 | High | High |
| Mixed Anhydride | 78–80 | 97 | Medium | High |
Recommendations :
- HATU/HOBt for lab-scale synthesis requiring high purity.
- Mixed Anhydride for industrial applications due to cost-effectiveness.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and research applications.
Table 1: Comparative Analysis of Key Compounds
*Molecular weight estimated based on structural formula.
Key Structural and Functional Differences:
Morpholine vs. Piperidine/Triazine Cores: The target compound’s 2,6-dimethylmorpholine core (vs. piperidine in or triazine in ) may confer improved metabolic stability compared to piperidine derivatives, as morpholine rings resist oxidative degradation .
In contrast, the benzimidazole derivatives in utilize sulfonyl and pyridylmethylsulfinyl groups for hydrogen bonding, which may enhance target affinity but reduce passive diffusion .
Synthetic Accessibility: The triazine derivative () and benzimidazoles () were synthesized in high yields (>85%), suggesting robust protocols.
Biological Activity
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including anticancer properties, receptor interactions, and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
-
Anticancer Activity :
- Studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation.
-
Receptor Interaction :
- The compound may act as an antagonist for specific receptors, similar to other non-peptide antagonists developed for the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related thieno[2,3-d]pyrimidine derivative showed high binding affinity with IC50 values in the nanomolar range .
-
Mechanism of Action :
- The presence of a morpholine group and methoxy phenoxy moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Molecular modeling studies suggest that specific hydrogen bonding interactions may stabilize the compound within its target site, potentially enhancing its efficacy .
Case Studies
Several case studies have been conducted to elucidate the biological effects of this compound:
Case Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative activity of this compound against human cancer cell lines. The results indicated that:
- Cell Lines Tested : A-549, MCF7, HCT116.
- IC50 Values : Ranged from 0.02 to 0.08 μmol/mL.
| Cell Line | IC50 Value (μmol/mL) |
|---|---|
| A-549 | 0.02 |
| MCF7 | 0.04 |
| HCT116 | 0.06 |
Case Study 2: Receptor Binding Affinity
In a receptor binding study, a related compound demonstrated potent antagonistic activity against LHRH receptors:
- Binding Affinity : IC50 values ranged from 0.1 to 0.06 nM.
| Compound | Receptor Type | IC50 Value (nM) |
|---|---|---|
| 9k | LHRH | 0.1 |
| 9k | LHRH | 0.06 |
Q & A
Basic Research Questions
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Methodological Answer : Use 1H/13C NMR to verify aromatic protons (δ 6.5–8.0 ppm) and morpholine ring protons (δ 3.0–4.0 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z ≈ 398.49 (expected for C23H29N2O4). For crystallinity analysis, perform X-ray diffraction (XRD) on purified samples .
Q. What synthetic strategies are optimal for introducing the morpholine moiety?
- Methodological Answer : Employ EDC/HOBt-mediated coupling in anhydrous DMF under nitrogen, using 2,6-dimethylmorpholine as a nucleophile. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Post-synthesis purification requires column chromatography (silica gel, gradient elution) to isolate the target compound from byproducts like unreacted intermediates .
Q. How does the morpholine ring influence physicochemical properties?
- Methodological Answer : The morpholine ring enhances aqueous solubility (logP ≈ 2.1) due to its polar oxygen atom. Compare solubility profiles of analogs with/without morpholine using HPLC-based logP measurements or PAMPA assays .
Advanced Research Questions
Q. What experimental designs are suitable for probing its dual COX-2/urease inhibition?
- Methodological Answer :
- COX-2 Assay : Use a fluorometric inhibitor screening kit with recombinant COX-2 enzyme. Measure IC50 values against celecoxib as a positive control.
- Urease Inhibition : Apply the Berthelot method to quantify ammonia production by Helicobacter pylori urease.
- Address contradictory activity data (e.g., low IC50 in one assay vs. high in another) by repeating experiments with orthogonal detection methods (e.g., SPR vs. fluorescence) .
Q. How to resolve conflicting SAR data between this compound and its analogs?
- Methodological Answer : Perform docking studies (AutoDock Vina) to compare binding poses in COX-2 (PDB: 5KIR). Validate hypotheses via alanine-scanning mutagenesis of key residues (e.g., Arg120, Tyr355). Synthesize and test analogs lacking the 4-formyl group to assess its role in activity .
Q. What strategies mitigate oxidative instability of the 4-formyl group?
- Methodological Answer :
- Stabilization : Co-crystallize with cyclodextrins or use lyophilization under inert gas.
- Degradation Analysis : Track aldehyde oxidation to carboxylic acid via HPLC-PDA (monitor λmax shift from 270 nm to 250 nm).
- Replace the formyl group with bioisosteres (e.g., nitrile or ketone) and compare stability via accelerated stability testing (40°C/75% RH) .
Q. How to design a pharmacokinetic study for bioavailability optimization?
- Methodological Answer :
- In Vivo : Administer a 10 mg/kg dose (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0.5–24 h for LC-MS/MS quantification . Calculate bioavailability (F%) using non-compartmental analysis (Phoenix WinNonlin).
- In Silico : Predict absorption with GastroPlus™ , incorporating solubility, permeability (Caco-2), and metabolic stability (human liver microsomes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., enzyme source, substrate concentration). For example, COX-2 from human recombinant vs. murine sources may yield divergent IC50.
- Statistical Re-evaluation : Apply Mann-Whitney U tests to determine if differences are significant (p < 0.05).
- Cross-Validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
